molecular formula C12H14O4 B8702922 2-(4-(2-Ethoxy-2-oxoethyl)phenyl)acetic acid

2-(4-(2-Ethoxy-2-oxoethyl)phenyl)acetic acid

Cat. No.: B8702922
M. Wt: 222.24 g/mol
InChI Key: YFPODNJJKNPQDP-UHFFFAOYSA-N
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Description

2-(4-(2-Ethoxy-2-oxoethyl)phenyl)acetic acid: is an organic compound with the molecular formula C11H14O4 It is characterized by the presence of an ethoxy group and a phenylacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(2-Ethoxy-2-oxoethyl)phenyl)acetic acid typically involves the esterification of 4-hydroxyphenylacetic acid with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile, and the product is purified through recrystallization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2-(4-(2-Ethoxy-2-oxoethyl)phenyl)acetic acid can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: Reduction of the compound can lead to the formation of alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, 2-(4-(2-Ethoxy-2-oxoethyl)phenyl)acetic acid is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It is used in the development of new therapeutic agents .

Medicine: In medicine, this compound is explored for its potential use in drug formulations. It is investigated for its role in modulating biological pathways and its efficacy in treating various diseases .

Industry: In the industrial sector, the compound is utilized in the production of specialty chemicals and materials. It is also used in the formulation of coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of 2-(4-(2-Ethoxy-2-oxoethyl)phenyl)acetic acid involves its interaction with specific molecular targets in the body. The compound can modulate enzymatic activities and influence signaling pathways. For instance, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: 2-(4-(2-Ethoxy-2-oxoethyl)phenyl)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethoxy group and the phenylacetic acid moiety allows for versatile chemical modifications and potential therapeutic applications .

Properties

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

2-[4-(2-ethoxy-2-oxoethyl)phenyl]acetic acid

InChI

InChI=1S/C12H14O4/c1-2-16-12(15)8-10-5-3-9(4-6-10)7-11(13)14/h3-6H,2,7-8H2,1H3,(H,13,14)

InChI Key

YFPODNJJKNPQDP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC=C(C=C1)CC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of the diester from preparation 9 (11.8 g,•47.0 mmol) and 2,2′-(1,4-phenylene)diacetic acid (15.73 g, 81.0 mmol) in ethanol (6.14 ml) and dioxan (75 ml) was treated dropwise with 12M hydrochloric acid (1.57 ml, 18.8 mmol). The reaction mixture was stirred at reflux for 18 hours before being allowed to cool and concentrated to low volume. The reaction mixture was diluted with toluene (125 ml) and the resulting slurry filtered. The filtrate was concentrated in vacuo and the residue taken up in water and basified with sodium bicarbonate until pH neutral. The mixture was diluted with ethyl acetate (200 ml) and the organic layer was separated and washed with sodium bicarbonate solution (5×30 ml) and sat. aq. sodium chloride (50 ml). The combined aqueous extracts were acidified to pH 3 with 6M hydrochloric acid and extracted with ether (3×30 ml). The organics were combined, dried (magnesium sulphate) and concentrated in vacuo. The residue was triturated with pentane giving the title compound as a colourless solid 10.8 g.
[Compound]
Name
diester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15.73 g
Type
reactant
Reaction Step One
Quantity
6.14 mL
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
1.57 mL
Type
reactant
Reaction Step Two

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